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Compound of Interest

Compound Name: GS-462808

Cat. No.: B15494544 Get Quote

Technical Support Center: GS-462808
Experiments
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the late

sodium current inhibitor, GS-462808.

Frequently Asked Questions (FAQs)
Q1: What is GS-462808 and what is its primary mechanism of action?

GS-462808 is a potent and selective inhibitor of the late sodium current (INaL) in the cardiac

Nav1.5 channel.[1][2] Its primary mechanism is to reduce the sustained influx of sodium ions

during the plateau phase of the cardiac action potential. This action is believed to be beneficial

in conditions associated with increased late INaL, such as myocardial ischemia and certain

arrhythmias. GS-462808 was developed to have improved potency and a better central

nervous system (CNS) safety profile compared to its predecessor, GS-458967, and the

established drug ranolazine.[1]

Q2: Why was the clinical development of GS-462808 discontinued?

The development of GS-462808 was halted due to the observation of liver lesions in 7-day rat

toxicology studies.[1][2] This finding represents a significant confounding factor for in vivo
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studies and highlights potential off-target toxicity.

Q3: What are the key selectivity characteristics of GS-462808?

GS-462808 exhibits selectivity for the late sodium current over the peak sodium current

(INa,peak). It also shows greater selectivity for the cardiac sodium channel isoform (Nav1.5)

compared to neuronal isoforms (Nav1.1, 1.2, 1.3), which contributes to its improved CNS safety

profile relative to earlier compounds.[1]

Troubleshooting Guide for GS-462808 Experiments
In Vitro Experiments
Q4: My IC50 value for GS-462808 inhibition of INaL is different from published values. What

could be the cause?

Several factors can influence the apparent potency of GS-462808 in in vitro assays:

Temperature: The gating kinetics of sodium channels are temperature-sensitive. Experiments

should be conducted at a consistent and reported temperature, typically physiological

temperature (35-37°C), to ensure reproducibility.

Voltage Protocol: The inhibitory effect of many sodium channel blockers is voltage-

dependent. The holding potential and the voltage protocol used to elicit the late sodium

current can significantly impact the measured IC50. Ensure your voltage protocols are

consistent and appropriate for isolating INaL.

Cellular System: The expression levels of Nav1.5 and any interacting proteins in your chosen

cell line (e.g., HEK293, CHO) or isolated cardiomyocytes can affect the drug's potency.

Solution Stability: Ensure that GS-462808 is fully dissolved and stable in your experimental

solutions. The use of appropriate solvents and storage conditions is critical.

Q5: I am observing unexpected effects on other ion channels in my experiments. Is this a

known issue?

While GS-462808 is selective, off-target effects can occur, especially at higher concentrations.

It is crucial to test for activity on other relevant cardiac ion channels, such as hERG (IKr), L-
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type calcium channels (ICa,L), and other potassium channels, to confirm the selectivity of the

observed effects in your experimental system.

In Vivo Experiments
Q6: I am conducting in vivo studies in rats and observing signs of liver toxicity. How can I

mitigate this?

The reported liver lesions in rats are a major limitation for in vivo studies with GS-462808.[1][2]

Dose and Duration: Use the lowest effective dose and the shortest possible duration of

treatment to minimize liver toxicity.

Biomarker Monitoring: Closely monitor liver function through regular blood tests for liver

enzymes (e.g., ALT, AST).

Histopathology: Conduct thorough histopathological examination of liver tissue at the end of

the study to assess for any pathological changes.

Alternative Models: Consider using alternative animal models that may have a different

metabolic profile for the compound, although this would require careful validation.

Q7: How can I control for potential CNS side effects in my animal models?

Although GS-462808 was designed to have lower brain penetration, it is still prudent to monitor

for CNS effects, especially at higher doses.[1] Behavioral tests, such as open field tests and

rotarod tests, can be used to assess for any motor or behavioral abnormalities.

Quantitative Data Summary
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Parameter GS-462808 GS-458967 Ranolazine Reference

Late INa IC50 1.9 µM 333 nM ~6-15 µM [2]

Peak INa

Inhibition
10% at 10 µM [2]

Nav1.1 Peak

Current Inhibition
8% High [2]

Brain Penetration Low

High (3-fold

higher than

plasma)

[1]

Experimental Protocols
Key Experiment: Electrophysiological Recording of Late
Sodium Current (INaL) in Isolated Cardiomyocytes
Objective: To measure the inhibitory effect of GS-462808 on INaL using the whole-cell patch-

clamp technique.

Materials:

Isolated ventricular cardiomyocytes

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for pipette fabrication

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH)

Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

GS-462808 stock solution (e.g., 10 mM in DMSO)

Methodology:
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Cell Preparation: Isolate ventricular cardiomyocytes from the desired animal model using

established enzymatic digestion protocols. Allow cells to stabilize before recording.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled

with the internal solution.

Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) on a single cardiomyocyte. Rupture the

membrane to achieve the whole-cell configuration.

Voltage-Clamp Protocol:

Hold the cell at a membrane potential of -120 mV to ensure the availability of sodium

channels.

Apply a depolarizing pulse to +20 mV for 200 ms to elicit both peak and late sodium

currents.

Use a train of pulses at a physiological frequency (e.g., 1 Hz) to allow for the study of use-

dependent effects.

Data Acquisition:

Record baseline INaL in the absence of the compound. The late current is typically

measured as the mean current during the last 50 ms of the depolarizing pulse.

Perfuse the cell with the external solution containing the desired concentration of GS-
462808.

Allow for equilibration (typically 3-5 minutes) and record the inhibited INaL.

Perform a washout step by perfusing with the drug-free external solution to check for

reversibility.

Data Analysis:

Measure the peak inward current (INa,peak) and the late sodium current (INaL).

Calculate the percentage of inhibition of INaL at each concentration of GS-462808.
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Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Increased Late INaL Na+ Overload Ca2+ Overload (via NCX) Arrhythmias / Ischemic InjuryGS-462808 Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of GS-462808 in mitigating cellular injury.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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